![molecular formula C10H10N2O2S B2688877 [2-(Methylthio)-1H-benzimidazol-1-yl]acetic acid CAS No. 60738-38-7](/img/structure/B2688877.png)

[2-(Methylthio)-1H-benzimidazol-1-yl]acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

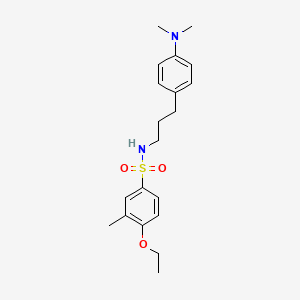

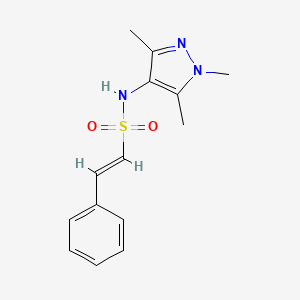

The compound “[2-(Methylthio)-1H-benzimidazol-1-yl]acetic acid” contains a benzimidazole group, a methylthio group, and an acetic acid group . Benzimidazole is a heterocyclic aromatic organic compound that is an important pharmacophore in medicinal chemistry . The methylthio group is a sulfur-containing group that can contribute to the lipophilicity of a molecule. Acetic acid is a simple carboxylic acid that can contribute to the acidity of a molecule .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the planar benzimidazole ring system, the linear methylthio group, and the acetic acid group . The presence of nitrogen in the benzimidazole ring can participate in hydrogen bonding, which can influence the compound’s solubility and reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the benzimidazole ring, the methylthio group, and the acetic acid group in “this compound” would influence its polarity, solubility, acidity, and reactivity .Scientific Research Applications

Synthetic Approaches and Chemical Properties

[2-(Methylthio)-1H-benzimidazol-1-yl]acetic acid is a compound related to the benzimidazole family, which has been explored extensively for its chemical synthesis and potential applications in medicinal chemistry. The synthetic methodologies for benzimidazoles, including this compound, often involve the condensation of o-phenylenediamines with electrophilic reagents, showcasing a variety of biological applications (M. Ibrahim, 2011). These methods have been pivotal in the development of azolylthiazoles and benzimidazole derivatives, indicating a broad spectrum of pharmacological functions including antimicrobial, antiviral, and anti-cancer activities.

Biological Interactions and Applications

Significantly, benzimidazole derivatives, including those structurally similar or related to this compound, have been noted for their interaction with DNA, particularly through binding to the minor groove of double-stranded B-DNA. This interaction is crucial for the compounds' application in fluorescent DNA staining and their potential use as radioprotectors and topoisomerase inhibitors, underscoring their importance in plant cell biology and chromosomal analysis (U. Issar & R. Kakkar, 2013).

Therapeutic and Pharmacological Relevance

Benzimidazole derivatives are celebrated for their extensive therapeutic and pharmacological relevance, manifesting a vast array of activities such as antimicrobial, antiviral, anti-diabetic, and anticancer properties. These activities are attributed to the structural versatility and ability of these compounds to be modified, enhancing their efficacy and reducing toxicity. The significance of synthesizing mannich bases of benzimidazole derivatives has been emphasized, revealing their medicinal applications across antibacterial, anthelmintic, antifungal, and anti-inflammatory domains (B Vasuki et al., 2021).

Chemotherapeutic Potential

The chemotherapeutic potential of benzimidazole hybrids as anticancer agents is profound, with studies detailing the synthesis strategies and mechanisms through which these derivatives exert anticancer effects. Benzimidazole compounds have demonstrated efficacy in cancer treatment through various mechanisms, including DNA intercalation, enzyme inhibition, and modulation of tubulin dynamics, offering insights into rational drug design and development for cancer therapeutics (M. J. Akhtar et al., 2019).

Mechanism of Action

Target of Action

It is known that benzimidazole derivatives, which [2-(methylthio)-1h-benzimidazol-1-yl]acetic acid is a part of, have been used as corrosion inhibitors for various metals .

Mode of Action

Benzimidazole derivatives, including this compound, are known to exhibit a stronger inhibitive effect on the cathodic reaction than on the anodic one .

Biochemical Pathways

It is known that benzimidazole derivatives can inhibit corrosion in extremely aggressive, corrosive acidic media such as 1 m hcl, 1 m hno3, 15 M H2SO4, basic media, 01 M NaOH or salt solutions .

Pharmacokinetics

It is known that the compound has a molecular weight of 22226 , which could influence its bioavailability.

Result of Action

It is known that benzimidazole derivatives can form a film on the metal surface, protecting it from corrosion .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is known that the compound is relatively stable but can be oxidized when exposed to air or heat . Additionally, the compound’s effectiveness as a corrosion inhibitor can be influenced by the presence of corrosive acidic media .

properties

IUPAC Name |

2-(2-methylsulfanylbenzimidazol-1-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S/c1-15-10-11-7-4-2-3-5-8(7)12(10)6-9(13)14/h2-5H,6H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAPZRVTXNHWWTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=CC=CC=C2N1CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole](/img/structure/B2688797.png)

![(E)-2-((3-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)propyl)thio)-1H-benzo[d]imidazole](/img/structure/B2688803.png)

![Ethyl 2-amino-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acrylate](/img/structure/B2688806.png)

![N-(4-fluorophenyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2688809.png)

![2,4,7-Trimethyl-6-[2-(3-methylanilino)ethyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2688810.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2688811.png)

![3-[3-(Trifluoromethyl)phenyl]-1,3-thiazolane-2,4-dione](/img/structure/B2688817.png)